2-(4-tert-butylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
This compound (hereafter referred to as Compound A) features a phenoxy group substituted with a bulky tert-butyl moiety at the para position, linked via an acetamide bridge to a phenyl ring bearing a pyrrolidin-1-yl-ethyl-oxo group. Its molecular formula is C₂₃H₂₇N₂O₃, with a molecular weight of approximately 356.4 g/mol (derived from structural analogs in ). The pyrrolidine ring, a five-membered heterocycle, may influence conformational flexibility and target binding.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-24(2,3)19-8-12-21(13-9-19)29-17-22(27)25-20-10-6-18(7-11-20)16-23(28)26-14-4-5-15-26/h6-13H,4-5,14-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQBKHHXCHLBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is characterized by its target selectivity.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities.
Biological Activity
2-(4-tert-butylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a compound of interest due to its complex structure and potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1060327-58-3 |
| Molecular Formula | C24H30N2O3 |
| Molecular Weight | 394.5 g/mol |
The structural complexity arises from the presence of a tert-butylphenoxy group, a pyrrolidinone ring, and an acetamide moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step processes using various reagents. A common synthetic route begins with the preparation of 4-tert-butylphenoxyacetic acid, which is converted to an acyl chloride followed by reaction with a pyrrolidinone derivative under basic conditions. This method allows for the efficient production of the desired compound while maintaining high purity levels through techniques such as recrystallization and chromatography .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | MCF7 | 0.5 |
| PIB-SO | HT-29 | 0.8 |
| PIB-SO | M21 | 0.6 |
These compounds were noted to disrupt the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
The mechanism of action for related compounds involves binding to the colchicine site on β-tubulin, which disrupts microtubule formation essential for mitosis. This disruption leads to cell cycle arrest and subsequent cell death . Additionally, some studies have indicated potential anti-inflammatory properties, although further research is necessary to elucidate these effects fully.
Case Studies
In a notable study involving chick chorioallantoic membrane (CAM) assays, certain derivatives demonstrated efficacy in blocking angiogenesis and tumor growth comparable to established anticancer agents such as combretastatin A-4 (CA-4). The low toxicity observed in these assays suggests a favorable therapeutic index for potential clinical applications .
Comparison with Similar Compounds
Substituent Effects on the Phenoxy Group
- Compound A vs. Morpholinosulfonyl Derivatives (): Compounds 5i–5o in feature morpholinosulfonyl and substituted phenylamino groups. For example, 5i (N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide) has a polar sulfonamide group, which likely reduces lipophilicity compared to Compound A’s tert-butylphenoxy group. This difference may impact bioavailability: tert-butyl groups resist oxidative metabolism, whereas sulfonamides enhance solubility but may limit blood-brain barrier penetration.
- Anti-Inflammatory Phenoxy Acetamides (): Substituted phenoxy acetamides with methoxy, chloro, or bromo groups (e.g., 2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide) exhibit anti-inflammatory and analgesic activities. Compound A’s tert-butyl group, being bulkier and hydrophobic, may prolong half-life but reduce solubility compared to halogenated analogs.
Heterocyclic Modifications
- Pyrrolidine vs. In contrast, Compound A’s pyrrolidine lacks aromaticity but offers a compact structure that may improve tissue penetration.
- Thiophene-Containing Analog (): The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide replaces the phenoxy group with a thiophene-thiazole system.
Pharmacological Activity
- While Compound A’s tert-butylphenoxy group may enhance ACE2 binding through hydrophobic interactions, its lack of sulfonamide or dimethoxy groups could reduce potency.
- Anti-Cancer Agents (): Boronic acid derivatives (e.g., (4-(2-Oxo-2-((4-phenylbutyl)amino)ethyl)phenyl)boronic acid) target tubulin polymerization. Compound A’s pyrrolidine may mimic the amine interactions of these analogs, but its absence of a boronic acid moiety limits direct microtubule disruption.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability: The tert-butyl group in Compound A likely improves resistance to CYP450-mediated oxidation compared to halogenated or sulfonamide-containing analogs.
- Target Binding: The pyrrolidine ring’s compact size may facilitate interactions with hydrophobic pockets in viral or cancer targets, though direct evidence is lacking.
- Safety Considerations: Structural analogs with pyrrolidine () show moderate acute toxicity (Category 4 oral), suggesting Compound A may require rigorous toxicity profiling.
Preparation Methods
Molecular Architecture
The target compound consists of three primary subunits:
-
A 4-tert-butylphenoxy group linked via an acetamide bridge.
-
A pyrrolidin-1-yl moiety attached to a ketone-terminated ethyl chain.
-
A para-substituted phenyl ring serving as the central scaffold.
Retrosynthetically, the molecule can be dissected into two key intermediates:
-
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]aniline (Intermediate A).
-
2-(4-tert-Butylphenoxy)acetic acid (Intermediate B).
The final step involves coupling these intermediates via an amide bond (Figure 1).
Synthetic Approaches to Intermediate A: 4-[2-Oxo-2-(Pyrrolidin-1-yl)ethyl]aniline
Reductive Amination Route
A common method involves reductive amination of 4-nitrophenylacetone with pyrrolidine, followed by catalytic hydrogenation:
-
4-Nitrophenylacetone is reacted with pyrrolidine in methanol at 50°C for 12 hours.
-
The resulting imine is reduced using sodium cyanoborohydride (NaBH3CN) in acetic acid.
-
The nitro group is hydrogenated to an amine using 10% Pd/C under H2 (3 atm) in ethanol.
Yield : 68–72% after purification by silica gel chromatography.
Michael Addition-Cyclization Strategy
An alternative pathway employs a Michael addition-cyclization sequence:
-
Ethyl acetoacetate reacts with pyrrolidine in THF at 0°C to form a β-ketoamide.
-
The β-ketoamide undergoes cyclization with 4-nitrobenzaldehyde in the presence of piperidine acetate.
Advantages : Avoids high-pressure hydrogenation equipment.
Yield : 60–65%.
Synthesis of Intermediate B: 2-(4-tert-Butylphenoxy)acetic Acid
Ullmann Coupling Methodology
The Ullmann reaction between 4-tert-butylphenol and ethyl bromoacetate is widely employed:
Microwave-Assisted Alkylation
Microwave irradiation significantly accelerates the reaction:
-
Reactants are irradiated at 150°C for 15 minutes in DMF.
-
Hydrolysis is performed under the same conditions as above.
Yield : 88–92% with 99% purity by HPLC.
Amide Bond Formation: Coupling Intermediates A and B
Carbodiimide-Mediated Coupling
The standard protocol uses EDC and HOBt:
Mixed Carbonate Method
For industrial-scale synthesis, the mixed carbonate approach reduces side reactions:
-
Intermediate B is converted to its acid chloride using SOCl2.
-
The acid chloride reacts with Intermediate A in the presence of N-methylmorpholine (NMM) in THF.
Yield : 82–85% with >99% purity.
Optimization of Reaction Conditions
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
-
Ethereal solvents (THF, 2-MeTHF) improve selectivity for amide bond formation (Table 1).
Table 1 : Solvent Effects on Amide Coupling Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 78 | 95 |
| THF | 25 | 82 | 98 |
| 2-MeTHF | 25 | 85 | 99 |
Catalytic Systems
-
DMAP (4-dimethylaminopyridine) accelerates acylation by 30% compared to HOBt.
-
Grubbs catalyst (Ru-based) enables solvent-free coupling at 80°C, reducing reaction time to 4 hours.
Industrial-Scale Production Challenges
Purification Issues
-
Residual palladium from hydrogenation must be reduced to <10 ppm, requiring chelating resins.
-
High-boiling solvents (DMF, NMP) necessitate wiped-film evaporation for removal.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Environmental and Regulatory Considerations
Waste Management
Q & A
Q. What are the critical reaction parameters for synthesizing 2-(4-tert-butylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
- Methodological Answer: The synthesis of this compound requires precise control of reaction conditions. Key parameters include:
- Temperature: Optimal ranges (e.g., 60–80°C) to avoid side reactions and ensure proper intermediate formation.
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to stabilize intermediates .
- Reaction Time: Extended durations (12–24 hours) may be necessary for multi-step coupling reactions, particularly for introducing the pyrrolidin-1-yl or tert-butylphenoxy groups .
- Catalysts: Bases like potassium carbonate or sodium hydroxide are critical for deprotonation during amide bond formation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer: Structural confirmation and purity assessment require:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and assess stereochemistry .
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and quantify purity (>95% is typical for biologically active samples) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when scaling up this compound?
- Methodological Answer: Scaling up requires:
- Stepwise Purification: Use column chromatography after each synthetic step to isolate intermediates and minimize side products .
- Solvent Recycling: Recover solvents like DMF or THF to reduce costs and environmental impact.
- Reaction Monitoring: Real-time TLC or inline HPLC to identify bottlenecks (e.g., incomplete coupling of the pyrrolidin-1-yl group) .
- Catalyst Optimization: Screen alternative catalysts (e.g., Pd-based catalysts for cross-couplings) to enhance efficiency .
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer: Contradictions may arise from assay variability or impurities. Resolve by:
- Comparative Assays: Replicate studies across multiple cell lines (e.g., cancer vs. normal cells) to confirm target specificity .
- Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., ATP levels, pH) .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Testing: Compare activity with derivatives lacking the tert-butylphenoxy group to isolate pharmacophore contributions .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodological Answer: The tert-butyl and pyrrolidin-1-yl groups may reduce solubility. Mitigate via:
- Salt Formation: Prepare hydrochloride or sodium salts of the acetamide moiety .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility temporarily .
- Co-Solvent Systems: Use DMSO-water or cyclodextrin-based formulations for in vivo dosing .
- Structural Modifications: Replace the tert-butyl group with a hydrophilic substituent (e.g., hydroxyl or amine) while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
